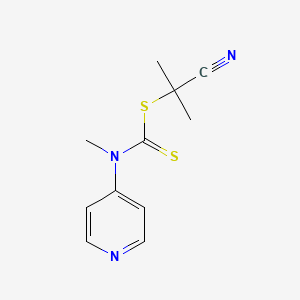
2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate
Overview
Description
2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate is a switchable RAFT agent for controlled radical polymerization . The neutral form is well-suited for polymerization of vinyl esters and vinyl amides (LAMs), and the protonated form is well-suited for styrenes acrylates and methacrylates (MAMs) .
Synthesis Analysis
The compound has been used in the alternating copolymerization of hydroxyalkyl vinyl ethers and dialkyl maleates . With 2-hydroxyethyl vinyl ether (HEVE) and dimethyl maleates (DMM) as comonomers, a well-defined alternating copolymer is prepared .Molecular Structure Analysis
The empirical formula of the compound is C11H13N3S2 . Its molecular weight is 251.37 . The SMILES string representation is CN(C(=S)SC©©C#N)c1ccncc1 .Chemical Reactions Analysis
The compound is used as a RAFT agent for controlled radical polymerization . It is suitable for the polymerization of different types of monomers, including vinyl esters, vinyl amides, styrenes, acrylates, and methacrylates .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 97-102 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Structural Assessment
The compound 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate has been utilized in various synthetic and structural applications. For example, Castiñeiras, García-Santos, and Saa (2018) demonstrated its use in the synthesis and structural assessment of related compounds. Their study involved the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, leading to complex molecular structures studied by X-ray diffractometry (Castiñeiras, García-Santos, & Saa, 2018).
Scaffold for Highly Functionalised Derivatives
Ruano, Fajardo, and Martín (2005) explored the use of related compounds as scaffolds for synthesizing highly functionalized derivatives. They focused on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as convenient scaffolds for further chemical modifications (Ruano, Fajardo, & Martín, 2005).
Polymerization Studies
Vlasov, Grigoreva, and Zaitsev (2021) conducted research on the use of a pH-switchable chain transfer agent, closely related to this compound, in the polymerization of styrene. Their study highlighted how the presence of this agent affects the molar mass distribution and kinetic features of polymerization (Vlasov, Grigoreva, & Zaitsev, 2021).
Organocatalyst Applications
Panov, Drabina, Hanusek, and Sedlák (2011) investigated the synthesis and characterisation of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides and related compounds. These compounds were tested as organocatalysts for specific reactions, showcasing their potential in catalysis applications (Panov, Drabina, Hanusek, & Sedlák, 2011).
Luminescent Property Studies
Li, Wang, Zhao, Sun, Sun, Wang, and Hou (2015) synthesized novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers. These co-crystals, including derivatives of pyridin-4-yl compounds, were investigated for their luminescent properties, indicating potential applications in crystal engineering and luminescence studies (Li et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate is the process of polymerization . It acts as a switchable RAFT (Reversible Addition-Fragmentation chain Transfer) agent . The compound is well-suited for the polymerization of vinyl esters and vinyl amides (LAMs), and styrenes, acrylates, and methacrylates (MAMs) .
Mode of Action
This compound interacts with its targets by facilitating controlled radical polymerization . As a RAFT agent, it helps control the molecular weight of the polymer and ensures a relatively narrower molecular weight distribution .
Biochemical Pathways
The compound affects the biochemical pathway of polymer synthesis. It enables the alternating copolymerization of hydroxyalkyl vinyl ethers and dialkyl maleates . The influence of comonomer structure, comonomer feeding ratios, and monomer concentrations on the copolymerization and the copolymer structure have been investigated systematically .
Result of Action
The result of the action of this compound is the successful formation of well-defined alternating copolymers . The alternating sequential chain structure of the copolymers has been proved by both NMR and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) .
Action Environment
The action of this compound is influenced by factors such as the structure of the comonomers, the feeding ratios of the comonomers, and the concentrations of the monomers . These factors can affect the efficiency of the polymerization process and the properties of the resulting polymers .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate plays a significant role in biochemical reactions, particularly in the context of controlled radical polymerization. It interacts with enzymes and proteins involved in polymerization processes. The compound acts as a chain transfer agent (CTA), which helps regulate the molecular weight and distribution of polymers . It is well-suited for polymerization of vinyl esters and vinyl amides in its neutral form, and for styrenes, acrylates, and methacrylates in its protonated form . The interactions between this compound and these biomolecules are crucial for achieving controlled polymerization.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in polymerization. It influences cell function by facilitating the formation of well-defined polymers, which can be used in various biomedical applications . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is indirectly related to its ability to create polymers with specific properties. These polymers can be used to deliver drugs, create scaffolds for tissue engineering, and more .
Molecular Mechanism
At the molecular level, this compound exerts its effects through reversible addition-fragmentation chain transfer (RAFT) polymerization. It acts as a mediator in the polymerization process, allowing for precise control over the molecular weight and distribution of the resulting polymers . The compound forms a transient bond with the growing polymer chain, which can be broken and reformed, enabling the controlled growth of the polymer . This mechanism is essential for creating polymers with specific properties and applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions (2-8°C) and has a melting point of 97-102°C . Over time, the stability and degradation of the compound can influence its effectiveness in polymerization reactions. Long-term studies have shown that the compound maintains its ability to facilitate controlled polymerization, although its efficiency may decrease with prolonged storage .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower dosages, the compound effectively facilitates controlled polymerization without causing significant adverse effects . At higher dosages, there may be toxic or adverse effects, including potential impacts on cellular function and metabolism . It is essential to determine the optimal dosage to achieve the desired polymerization outcomes while minimizing any negative effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to polymerization. It interacts with enzymes and cofactors that facilitate the polymerization process . The compound’s role as a chain transfer agent (CTA) is crucial for regulating the molecular weight and distribution of polymers, which can affect metabolic flux and metabolite levels . Understanding these interactions is essential for optimizing the use of the compound in various applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which can affect its activity and function in polymerization reactions . The compound’s ability to be selectively transported and localized is essential for achieving controlled polymerization in specific cellular environments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on polymerization . Understanding the subcellular localization of the compound is crucial for optimizing its use in various applications, including drug delivery and tissue engineering.
properties
IUPAC Name |
2-cyanopropan-2-yl N-methyl-N-pyridin-4-ylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-11(2,8-12)16-10(15)14(3)9-4-6-13-7-5-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVIBYAVTHICFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)SC(=S)N(C)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728680 | |
| Record name | 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158958-96-3 | |
| Record name | 2-Cyanopropan-2-yl methyl(pyridin-4-yl)carbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1158958-96-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




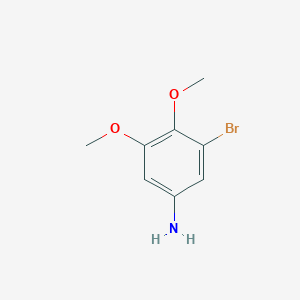
![9,10-Bis[N-(p-tolyl)anilino]anthracene](/img/structure/B1507607.png)
![Potassium 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1507612.png)




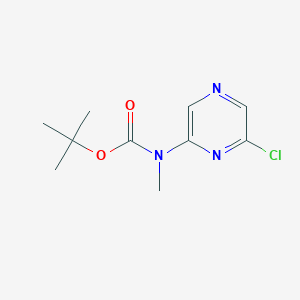
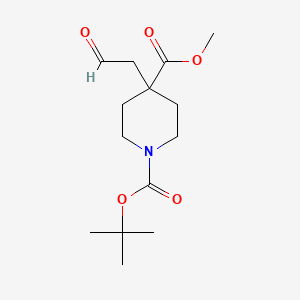
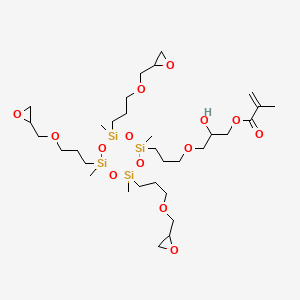
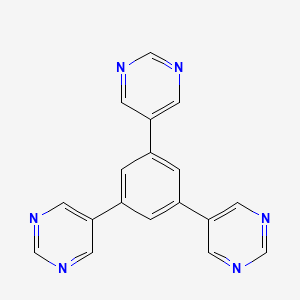
![Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride](/img/structure/B1507629.png)
